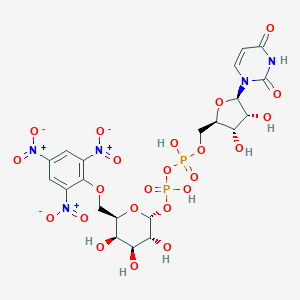
Homoveratrylamine hydrochloride
Vue d'ensemble
Description
Homoveratrylamine, also known as 3,4-Dimethoxyphenethylamine (DMPEA), is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
One of the earliest syntheses of DMPEA was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A much shorter synthesis is given by Shulgin and Shulgin . Pyrido- and [1,4]-oxazinoisoquinolines, bis-tetrahydroisoquinolines, the alkaloid corydaldine, cleavage products, and a series of intermediates were prepared from homoveratrylamine and dibasic acids (glutaric and diglycolic) using a Bischler–Napieralski reaction .Molecular Structure Analysis
The molecular formula of Homoveratrylamine is C10H15NO2 . An x-ray crystal structure analysis confirmed the structure of one of its derivatives .Chemical Reactions Analysis
The Bischler–Napieralski reaction was used to prepare a series of intermediates from homoveratrylamine and dibasic acids . The cyclization of diamides obtained from homoveratrylamine and a series of dibasic fatty acids did not depend on the acid chain length .Physical And Chemical Properties Analysis
Homoveratrylamine is a liquid at 20 degrees Celsius . It has a molecular weight of 181.23 .Applications De Recherche Scientifique
Summary of Application
Homoveratrylamine hydrochloride is used in the synthesis of bis-tetrahydroisoquinolines, a type of heterocyclic compound. These compounds are synthesized using a Bischler–Napieralski reaction, which involves the cyclization of amides .
Methods of Application
The method involves the reaction of homoveratrylamine with dibasic acids such as glutaric and diglycolic acids. The structures of the resulting compounds were confirmed using IR and NMR spectra and an x-ray crystal structure analysis .
Results or Outcomes: The reaction resulted in the formation of Pyrido- and [1, 4]-oxazinoisoquinolines, bis-tetrahydroisoquinolines, the alkaloid corydaldine, cleavage products, and a series of intermediates .
2. Synthesis of bis-Tetrahydroisoquinolines Based on Homoveratrylamine and Malonic and Succinic Acids
Summary of Application
Homoveratrylamine hydrochloride is also used in the synthesis of bis-tetrahydroisoquinolines using malonic and succinic acids. This process also involves a Bischler–Napieralski cyclization of amides .
Methods of Application
The method involves the reaction of homoveratrylamine with malonic and succinic acids. The structures of the resulting compounds were confirmed using IR and NMR spectral data and x-ray crystal structure analysis .
Results or Outcomes: The reaction produced N-(3,4-dimethoxy-β-phenylethyl)-succinimide, 1,1-bis-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methane, cleavage products, and several intermediates .
3. Synthesis of Isoquinoline Derivatives
Summary of Application
Homoveratrylamine hydrochloride is used in the synthesis of isoquinoline derivatives. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups. It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Methods of Application
The synthesis involves a multi-step sequence starting from vanillin. A much shorter synthesis is given by Shulgin and Shulgin .
Results or Outcomes: The synthesis resulted in the formation of 3,4-Dimethoxyphenethylamine (DMPEA), a chemical compound of the phenethylamine class .
4. Synthesis of Bevantolol
Methods of Application: The synthesis involves a series of chemical reactions, starting with Homoveratrylamine hydrochloride .
Results or Outcomes: The synthesis resulted in the formation of Bevantolol, a beta blocker used for the treatment of hypertension .
5. Synthesis of bis-Tetrahydroisoquinolines Based on Homoveratrylamine and Several Dibasic Acids
Summary of Application
Homoveratrylamine hydrochloride is used in the synthesis of bis-tetrahydroisoquinolines using a Bischler–Napieralski reaction. The reaction involves homoveratrylamine and several dibasic acids, including malonic and succinic acids .
Methods of Application
The method involves heating a mixture of homoveratrylamine and dibasic acid dissolved in MeOH. The resulting salt is then heated on an oil bath .
Results or Outcomes: The reaction resulted in the formation of N-(3,4-dimethoxy-β-phenylethyl)-succinimide, 1,1-bis-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methane, cleavage products, and several intermediates .
6. Synthesis of bis-Tetrahydroisoquinolines Based on Homoveratrylamine and a Series of Dibasic Acids
Summary of Application
Homoveratrylamine hydrochloride is used in the synthesis of bis-tetrahydroisoquinolines using a Bischler–Napieralski reaction. The reaction involves homoveratrylamine and a series of dibasic acids .
Methods of Application
The method involves heating a mixture of homoveratrylamine and dibasic acid dissolved in MeOH. The resulting salt is then heated on an oil bath .
Results or Outcomes: The reaction resulted in the formation of Pyrido- and [1, 4]-oxazinoisoquinolines, bis-tetrahydroisoquinolines, the alkaloid corydaldine, cleavage products, and a series of intermediates .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOOTMZLCZPTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212904 | |
| Record name | Homoveratrylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homoveratrylamine hydrochloride | |
CAS RN |
635-85-8 | |
| Record name | Benzeneethanamine, 3,4-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoveratrylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homoveratrylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homoveratrylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-Dimethoxy-ph)-ethylamine, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DMPEA HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTV20379WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















